1,8-Dinitro-9,10,11,12-tetrahydrobenzo(e)pyrene 1,8-Dinitro-9,10,11,12-tetrahydrobenzo(e)pyrene
Brand Name: Vulcanchem
CAS No.: 120812-52-4
VCID: VC20835026
InChI: InChI=1S/C20H14N2O4/c23-21(24)15-9-7-11-5-6-12-8-10-16(22(25)26)20-14-4-2-1-3-13(14)19(15)17(11)18(12)20/h5-10H,1-4H2
SMILES: C1CCC2=C(C1)C3=C(C=CC4=C3C5=C(C=C4)C=CC(=C25)[N+](=O)[O-])[N+](=O)[O-]
Molecular Formula: C20H14N2O4
Molecular Weight: 346.3 g/mol

1,8-Dinitro-9,10,11,12-tetrahydrobenzo(e)pyrene

CAS No.: 120812-52-4

Cat. No.: VC20835026

Molecular Formula: C20H14N2O4

Molecular Weight: 346.3 g/mol

* For research use only. Not for human or veterinary use.

1,8-Dinitro-9,10,11,12-tetrahydrobenzo(e)pyrene - 120812-52-4

Specification

CAS No. 120812-52-4
Molecular Formula C20H14N2O4
Molecular Weight 346.3 g/mol
IUPAC Name 1,8-dinitro-9,10,11,12-tetrahydrobenzo[e]pyrene
Standard InChI InChI=1S/C20H14N2O4/c23-21(24)15-9-7-11-5-6-12-8-10-16(22(25)26)20-14-4-2-1-3-13(14)19(15)17(11)18(12)20/h5-10H,1-4H2
Standard InChI Key BGRKSNLDCBTZRS-UHFFFAOYSA-N
SMILES C1CCC2=C(C1)C3=C(C=CC4=C3C5=C(C=C4)C=CC(=C25)[N+](=O)[O-])[N+](=O)[O-]
Canonical SMILES C1CCC2=C(C1)C3=C(C=CC4=C3C5=C(C=C4)C=CC(=C25)[N+](=O)[O-])[N+](=O)[O-]

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator